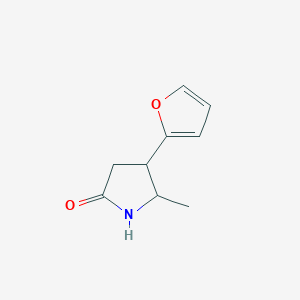

4-(Furan-2-yl)-5-methylpyrrolidin-2-one

Descripción general

Descripción

4-(Furan-2-yl)-5-methylpyrrolidin-2-one is a heterocyclic compound that features a furan ring fused to a pyrrolidinone structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The furan ring, known for its aromatic properties, contributes to the compound’s reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of furan-2-carbaldehyde with a suitable amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of renewable resources, such as biomass-derived furfural, is also explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Furan-2-yl)-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under the influence of strong oxidizing agents.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various acylated furan derivatives.

Aplicaciones Científicas De Investigación

1.1. Antiviral Properties

Recent studies have highlighted the potential of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one as an antiviral agent. A patent (US9868745B2) discusses the synthesis of compounds with antiviral properties, where derivatives of pyrrolidinones are explored for their efficacy against viral infections. The compound's structure allows for modifications that can enhance bioactivity and selectivity against specific viral targets .

1.2. Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly as a lawful alternative to gamma-hydroxybutyric acid (GHB). Research indicates that derivatives like γ-valerolactone (GVL), which can be synthesized from levulinic acid using this compound as a precursor, exhibit effects such as sedation and muscle relaxation . These effects are attributed to its ability to interact with GABA receptors, similar to GHB but with a more favorable safety profile.

2.1. Synthesis of Chiral Compounds

The compound serves as a chiral synthon in asymmetric synthesis, particularly in the production of γ-valerolactone and other valuable chiral intermediates. Studies have shown that employing biocatalytic methods can yield high enantiomeric excesses when using this compound in reactions involving levulinic acid . This highlights its utility in green chemistry and sustainable processes.

| Biocatalytic Reaction | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Reductive amination | Levulinic acid | γ-Valerolactone | 97.8 | 83 |

| Lactonization | Hydroxypentanoate | Chiral γ-Valerolactone | 90 | 98.14 |

3.1. Polymer Chemistry

In material science, this compound has potential applications in the synthesis of functional polymers. Its furan ring structure allows for participation in polymerization reactions, leading to the development of bio-based materials with desirable mechanical and thermal properties . The versatility of furan derivatives in forming cross-linked networks makes them suitable for creating advanced materials used in coatings, adhesives, and composites.

Mecanismo De Acción

The mechanism of action of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one involves its interaction with various molecular targets. The furan ring’s electron-rich nature allows it to participate in π-π interactions with aromatic amino acids in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound can undergo metabolic transformations, producing active metabolites that contribute to its overall activity .

Comparación Con Compuestos Similares

Furfural: A precursor in the synthesis of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one, known for its use in producing furan derivatives.

5-Hydroxymethylfurfural: Another furan derivative with applications in renewable chemistry.

Tetrahydrofuran: A fully saturated analog of furan, used as a solvent and in polymer production

Uniqueness: this compound stands out due to its unique combination of a furan ring and a pyrrolidinone structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .

Actividad Biológica

The compound 4-(Furan-2-yl)-5-methylpyrrolidin-2-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, particularly in the context of antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

This compound features a pyrrolidine ring substituted with a furan moiety and a methyl group. The general structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the condensation of furan derivatives with pyrrolidine. Various synthetic routes have been explored, including:

- Condensation Reactions : Furan derivatives react with 5-methylpyrrolidin-2-one under acidic or basic conditions to yield the desired product.

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields through rapid heating.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens, including Mycobacterium tuberculosis and fungi such as Candida albicans.

| Pathogen | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | High activity | |

| Candida albicans | Moderate activity |

In vitro assays demonstrated that specific derivatives exhibited significant inhibition against M. tuberculosis, suggesting potential as an antitubercular agent.

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation, which is crucial in treating conditions like arthritis and other inflammatory diseases. In one study, it was found to inhibit pro-inflammatory cytokines effectively:

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-α | 76% | 10 |

| IL-6 | 86% | 10 |

These findings indicate that this compound may act as a viable candidate for developing anti-inflammatory drugs.

Anticancer Activity

Preliminary research has indicated that this compound may possess anticancer properties. In particular, studies have suggested its potential to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for pathogen survival or inflammatory processes.

- Receptor Modulation : It could modulate receptors involved in pain and inflammation pathways.

- Apoptosis Induction : Evidence suggests it can trigger apoptotic pathways in cancer cells.

Case Study 1: Antimycobacterial Activity

A study conducted on various furan derivatives, including this compound, demonstrated significant efficacy against drug-resistant strains of M. tuberculosis. The study employed both in vitro and in vivo models to confirm the results, highlighting the need for further clinical investigations.

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving animal models, the administration of this compound resulted in reduced edema and inflammatory markers compared to control groups. This suggests potential application in treating chronic inflammatory diseases.

Propiedades

IUPAC Name |

4-(furan-2-yl)-5-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-7(5-9(11)10-6)8-3-2-4-12-8/h2-4,6-7H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTYXTCYDJXAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.